molecular formula C18H13FN2O B1193022 KRM-II-08

KRM-II-08

Cat. No.: B1193022
M. Wt: 292.31
InChI Key: IRYAGFJMRZLHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRM-II-08 is an α5-subunit-preferring benzodiazepine derivative targeting γ-aminobutyric acid type A receptors (GABAARs). Preclinical studies demonstrate its ability to enhance GABA-induced chloride-anion efflux in tumor cells, leading to mitochondrial depolarization, p53 activation, and apoptosis . Unlike conventional benzodiazepines, this compound exhibits specificity for α5-GABAARs, reducing off-target effects in non-neoplastic tissues .

Properties

Molecular Formula

C18H13FN2O

Molecular Weight

292.31

IUPAC Name

7-ethynyl-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one

InChI

InChI=1S/C18H13FN2O/c1-3-12-8-9-16-14(10-12)18(20-11-17(22)21(16)2)13-6-4-5-7-15(13)19/h1,4-10H,11H2,2H3

InChI Key

IRYAGFJMRZLHGE-UHFFFAOYSA-N

SMILES

C#CC1=CC(C(C2=C(C=CC=C2)F)=NCC3=O)=C(N3C)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRM-II-08;  KRM II-08;  KRMII-08

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Comparison with QH-II-066

QH-II-066, another α5-GABAAR-preferring benzodiazepine, shares structural and mechanistic similarities with KRM-II-07. Both compounds enhance GABA-induced chloride currents in D283 medulloblastoma cells, but their potency and downstream effects differ:

Parameter KRM-II-08 QH-II-066 Reference
PC50 (µM) 0.14 ± 0.07 0.13 ± 0.09
Hill Slope 2.9 ± 5 2.7 ± 5
Apoptotic Efficacy Higher in MYC-amplified models Moderate
Mitochondrial Effects Rapid depolarization (10 minutes) Not explicitly measured

Key Findings :

  • Both compounds enhance GABAAR activity with comparable PC50 values, suggesting similar receptor-binding affinity .
  • This compound exhibits superior pro-apoptotic effects in vivo, attributed to its ability to stabilize p53 via S392 phosphorylation and upregulate MDM2, PTEN, and AKT pathways .
  • QH-II-066 lacks significant in vivo efficacy data, limiting its therapeutic validation compared to this compound .

Comparison with Non-Benzodiazepine GABAAR Modulators

Emapunil (TSPO Agonist)

Emapunil targets the mitochondrial translocator protein (TSPO), a peripheral benzodiazepine receptor.

Cisplatin (Chemotherapy Agent)

In preclinical MYC-driven medulloblastoma models, localized delivery of this compound demonstrated higher antitumor activity than systemic cisplatin, with reduced off-target toxicity .

Mechanistic Divergence from Classical Benzodiazepines

Classical benzodiazepines (e.g., diazepam) non-selectively target multiple GABAAR subunits, causing sedation and respiratory depression. In contrast, this compound’s α5 selectivity minimizes these side effects while maintaining tumor-specific cytotoxicity .

Critical Research Findings and Limitations

  • Synergy with radiotherapy and other PI3K/AKT pathway inhibitors due to p53 stabilization .
  • Limitations: Incomplete in vivo pharmacokinetic profiling (e.g., half-life, bioavailability). Limited data on resistance mechanisms in recurrent tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KRM-II-08
Reactant of Route 2
KRM-II-08

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.